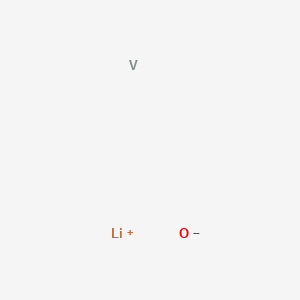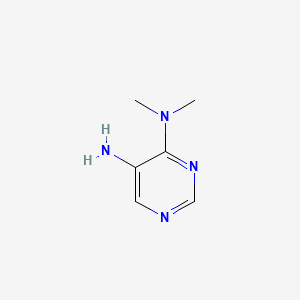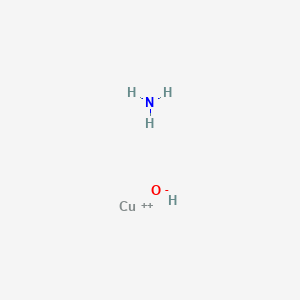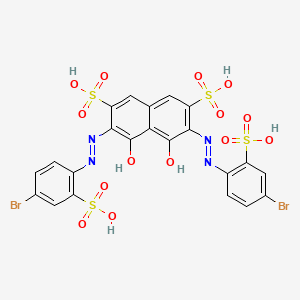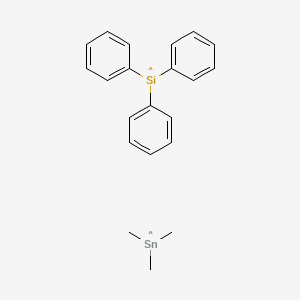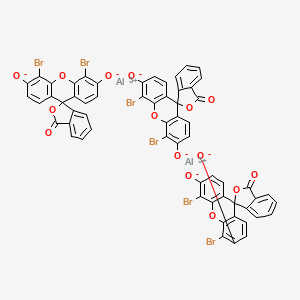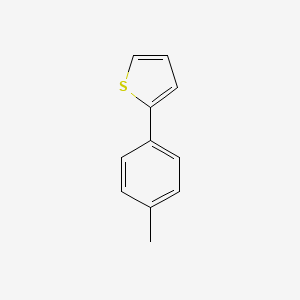
(4-噻吩-2-基苯基)甲醇
描述
(4-THIEN-2-YLPHENYL)METHANOL is a useful research compound. Its molecular formula is C11H10OS and its molecular weight is 190.2615. The purity is usually 95%.
BenchChem offers high-quality (4-THIEN-2-YLPHENYL)METHANOL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-THIEN-2-YLPHENYL)METHANOL including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
甲醇作为变压器绝缘油中的化学标记甲醇已被确定为一种有价值的化学标记,用于评估电力变压器中固体绝缘的状况。它是在涉及油浸绝缘纸的热老化测试中发现的,此后已被纳入标准实践中。甲醇的存在与纤维素的降解有关,并可能表明绝缘纸的机械性能发生变化。这项研究重点介绍了甲醇在监测变压器中纤维素固体绝缘的老化过程中的效用,为电力变压器的维护和使用寿命做出了贡献(Jalbert 等人,2019)。
甲醇合成及其应用甲醇合成是化工行业的一项关键工艺,其应用延伸到燃料生产和能源储存。合成工艺已在联合循环燃气电站中看到了潜在用途,其中甲醇可以用作调峰燃料。甲醇作为一种清洁燃烧燃料的多功能性及其在包括运输和发电在内的各种燃料应用中的潜在用途,凸显了其在可持续能源领域中的重要性(Cybulski,1994)。
燃料电池中的甲醇甲醇在直接甲醇燃料电池 (DMFC) 中的作用因这些电池作为内燃机的替代品而受到关注。虽然甲醇渗透是一个限制因素,但人们一直致力于开发更多抗甲醇聚合物电解质。该领域的研究旨在提高 DMFC 的性能和效率,使其成为一种可行的能源解决方案(Heinzel & Barragán,1999)。
安全和危害
“(4-THIEN-2-YLPHENYL)METHANOL” is considered hazardous. It may cause skin irritation, serious eye irritation, and may be harmful if swallowed . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
属性
IUPAC Name |
2-(4-methylphenyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10S/c1-9-4-6-10(7-5-9)11-3-2-8-12-11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFPQCUHILRPNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16939-04-1 | |
| Record name | 2-(4-Methylphenyl)thiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

